

An In-depth Technical Guide to the Chemical and Pharmacological Properties of Glafenine

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Compound of Interest

Compound Name: *Glafenine*

Cat. No.: *B1671574*

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Abstract

Glafenine is an anthranilic acid derivative, formerly used as a non-narcotic analgesic. Despite its withdrawal from the market due to adverse effects, its unique pharmacological profile as a non-selective cyclooxygenase (COX) inhibitor and a corrector of the F508del-CFTR mutation continues to make it a compound of interest in drug research and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and pharmacological actions of **glafenine**, with a focus on its dual mechanisms of action. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development efforts.

Chemical Structure and Identification

Glafenine is chemically known as 2,3-dihydroxypropyl 2-[(7-chloroquinolin-4-yl)amino]benzoate. Its structure consists of a 7-chloroquinoline moiety linked via a secondary amine to an anthranilic acid core, which is esterified with a 2,3-dihydroxypropyl (glyceryl) group.

Identifier	Value
IUPAC Name	2,3-dihydroxypropyl 2-[(7-chloroquinolin-4-yl)amino]benzoate
CAS Number	3820-67-5
Molecular Formula	C ₁₉ H ₁₇ ClN ₂ O ₄
SMILES	<chem>C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl</chem>
InChI	InChI=1S/C19H17ClN2O4/c20-12-5-6-14-17(7-8-21-18(14)9-12)22-16-4-2-1-3-15(16)19(25)26-11-13(24)10-23/h1-9,13,23-24H,10-11H2,(H,21,22)

Physicochemical Properties

Glafenine is a pale yellow crystalline powder.[\[1\]](#) A summary of its key physicochemical properties is presented below.

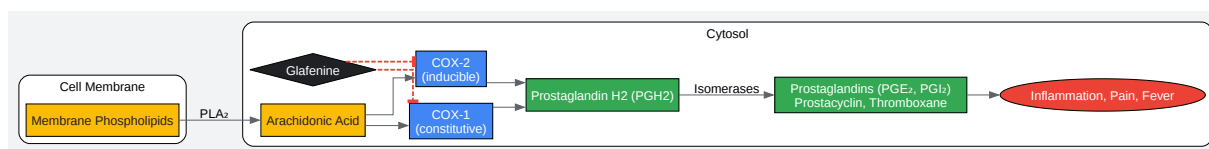
Property	Value	Source
Molecular Weight	372.80 g/mol	[2]
Melting Point	165 °C or 169-170 °C	[2]
pKa (20°C)	7.2	[2]
Solubility (at 30°C)	[2]	
Water	0.001 g/100 mL	[2]
Ethanol	0.700 g/100 mL	[2]
Chloroform	0.260 g/100 mL	[2]
Acetone	0.297 g/100 mL	[2]
0.1N HCl	1.295 g/100 mL	[2]
Hexane	<0.001 g/100 mL	[2]

Pharmacology and Mechanism of Action

Glafenine's pharmacological effects are primarily attributed to two distinct mechanisms: inhibition of cyclooxygenase enzymes and correction of misfolded CFTR protein.

Inhibition of the Arachidonic Acid Pathway

Glafenine is a non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3][4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX-1 and COX-2, **glafenine** reduces the synthesis of prostaglandins, leading to its analgesic and anti-inflammatory effects.



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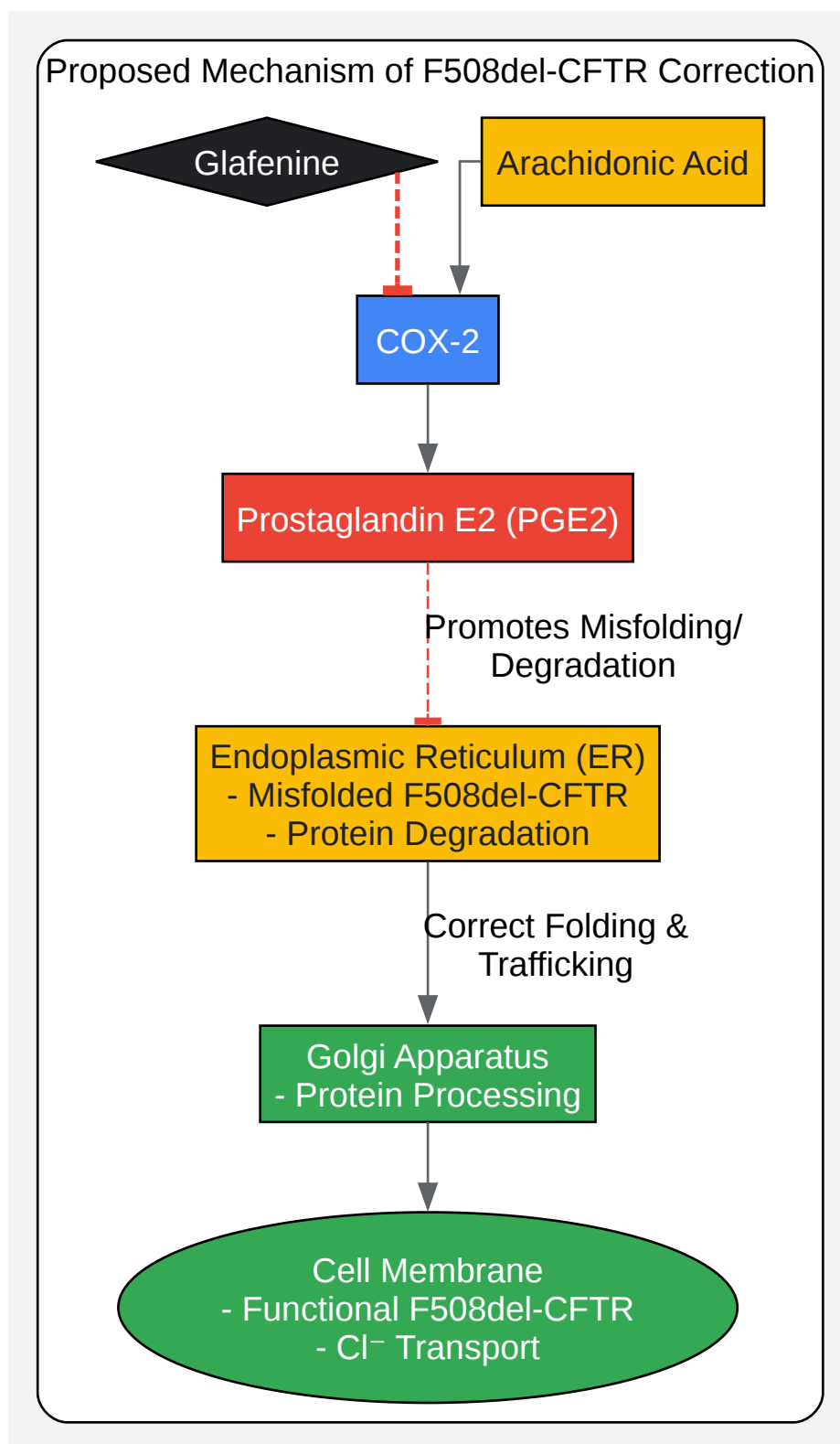
Inhibition of the Arachidonic Acid Pathway by **Glafenine**.

Correction of F508del-CFTR Trafficking Defect

A significant area of current research interest is **glafenine**'s ability to act as a "corrector" for the most common mutation causing cystic fibrosis, F508del-CFTR. This mutation leads to the misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation, preventing it from reaching the cell membrane to function as a chloride channel.

Glafenine has been shown to rescue the trafficking of F508del-CFTR to the cell surface.[5][6][7] This mechanism is linked to its inhibition of COX-2.[5][7][8] The inhibition of COX-2 reduces

the production of prostaglandin E2 (PGE2). Elevated PGE2 levels are thought to contribute to the misprocessing of F508del-CFTR; therefore, by reducing PGE2, **glafenine** helps to restore the proper folding and trafficking of the mutant protein.



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References

- 1. researchgate.net [researchgate.net]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. EP0000679A1 - Process for the preparation of glafenine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Routes to Approved Drugs Containing a Spirocycle [mdpi.com]
- 6. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. EP0000679B1 - Process for the preparation of glafenine - Google Patents [patents.google.com]
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